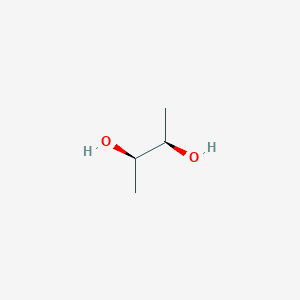

(2R,3R)-Butanediol

Cat. No. B151241

Key on ui cas rn:

24347-58-8

M. Wt: 90.12 g/mol

InChI Key: OWBTYPJTUOEWEK-QWWZWVQMSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08535511B2

Procedure details

Reaction scheme 7 illustrates the synthesis of a 1-carboxy N-ethyl phenazine (29a) and 8-methyl 1-carboxy N-ethyl phenazine (29b) derivative. A mixture of aniline (or ortho toluidine) and 2-bromo-3-nitrobenzoic acid is reacted in the presence of CuCl, Cu powder and N-ethylmorpholine in butane-2,3-diol at 70 to 80° C. for 8 to 24 hours. This reaction mixture is diluted with 0.1 M NH4OH solution and filtered through a bed of celite. The resulting solution is slowly poured over into 2N HCl to give N-phenyl-3-nitro anthranilic acid (25a) or the methyl substituted derivative (25b). Intermediates (25a) or (25b) are reacted with sodium borohydride in 2N NaOH solution under reflux conditions to effect ring closure and provide the sodium salt of a phenazine, which, upon acidification, provides (26a) or (26b). The acid chloride of the phenazine 1-carboxy derivative (or 8-methyl 1-carboxyphenazine) is prepared by the reaction with thionyl chloride and the resulting acid chloride is converted to methyl ester by the reaction with methanol in HCl. The resulting phenazine methyl ester (27a) or (27b) is alkylated with diethyl sulfate and potassium carbonate to give corresponding N-ethyl phenazine derivatives (28a) or (28b). Finally, the methyl ester group of phenazines (28a) or (28b) is hydrolyzed with dilute hydrochloric acid to give (29a) or (29b).

Name

1-carboxy N-ethyl phenazine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

8-methyl 1-carboxy N-ethyl phenazine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

CuCl

Quantity

0 (± 1) mol

Type

catalyst

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

C(C1C2NC3C(=CC=CC=3)N(CC)C=2C=CC=1)(O)=O.CC1C=C2C(N(CC)C3C=CC=C(C(O)=O)C=3N2)=CC=1.[NH2:40][C:41]1[CH:46]=[CH:45][CH:44]=[CH:43][CH:42]=1.NC1C(C)=CC=CC=1.Br[C:56]1[C:64]([N+:65]([O-:67])=[O:66])=[CH:63][CH:62]=[CH:61][C:57]=1[C:58]([OH:60])=[O:59].C(N1CCOCC1)C>CC(O)C(O)C.[NH4+].[OH-].Cl[Cu]>[C:41]1([NH:40][C:56]2[C:57](=[CH:61][CH:62]=[CH:63][C:64]=2[N+:65]([O-:67])=[O:66])[C:58]([OH:60])=[O:59])[CH:46]=[CH:45][CH:44]=[CH:43][CH:42]=1 |f:7.8|

|

Inputs

Step One

|

Name

|

1-carboxy N-ethyl phenazine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)(O)C1=CC=CC=2N(C3=CC=CC=C3NC12)CC

|

|

Name

|

8-methyl 1-carboxy N-ethyl phenazine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1=CC=C2N(C=3C=CC=C(C3NC2=C1)C(=O)O)CC

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC=1C(=CC=CC1)C

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=C(C(=O)O)C=CC=C1[N+](=O)[O-]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

[NH4+].[OH-]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N1CCOCC1

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CC(C(C)O)O

|

|

Name

|

CuCl

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

Cl[Cu]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Reaction scheme 7

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered through a bed of celite

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The resulting solution is slowly poured over into 2N HCl

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(=CC=CC=C1)NC=1C(C(=O)O)=CC=CC1[N+](=O)[O-]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |